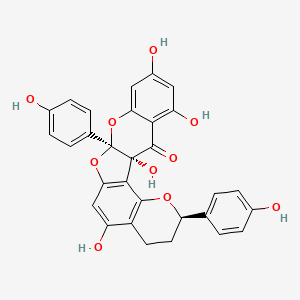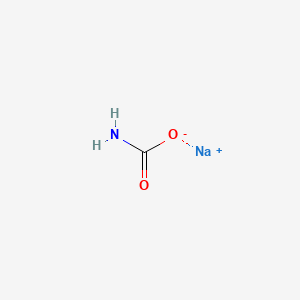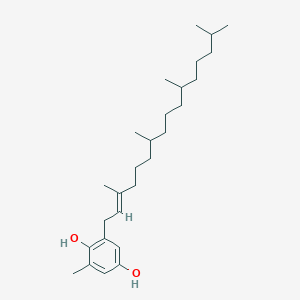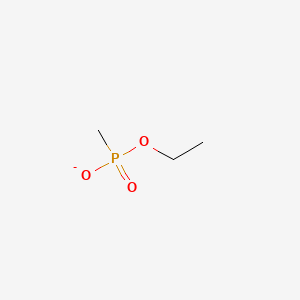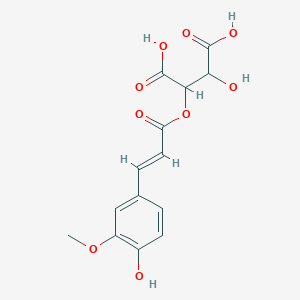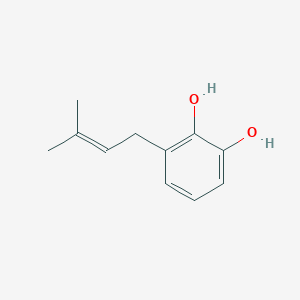
3-(All-trans-polyprenyl)catechol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(all-trans-polyprenyl)benzene-1,2-diol is any member of the class of catechols that is catechol in which the hydrogen at position 3 is substituted by an all-trans-polyprenyl group.
科学的研究の応用
Oxidation and Coordination in Polymers
- Catechol groups are used as cross-linking points in polymers, with unique features due to their oxidation and coordination effects. This has implications for designing bioinspired adhesives and surface coatings (Xu et al., 2012).
Surface Modification
- Catecholic chemistry facilitates the attachment of polymers to various materials, opening new routes for substrate modification and functional composite material preparation (Ye et al., 2011).
Energy Storage and Environmental Applications
- Catechols incorporated into (bio)polymers are emerging in biomedical, energy storage, and environmental applications. Their redox properties are particularly useful for designing energy storage devices (Patil et al., 2018).
Biocompatibility and Adhesion
- Catechol-containing materials show strong adhesion and biocompatibility, making them suitable for biomedical applications like tissue adhesives (Tang et al., 2019).
Cancer Chemoprevention
- Catechol moieties in dietary natural products exhibit cancer chemopreventive activity by activating pathways such as the Nrf2 pathway, highlighting their potential in medical applications (Lin et al., 2015).
Polymer Chemistry
- Catechols serve as versatile platforms in polymer chemistry, useful for designing synthetic adhesives and coatings. They can be embedded into polymer chains, attached as pendant groups, or incorporated at polymer extremities (Faure et al., 2013).
Sensor Applications
- Catechols can be used in sensor technologies, such as in the detection of specific substances due to their catalytic properties (Chen et al., 2009).
特性
製品名 |
3-(All-trans-polyprenyl)catechol |
|---|---|
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC名 |
3-(3-methylbut-2-enyl)benzene-1,2-diol |
InChI |
InChI=1S/C11H14O2/c1-8(2)6-7-9-4-3-5-10(12)11(9)13/h3-6,12-13H,7H2,1-2H3 |
InChIキー |
CWNAMDTZXWFAQN-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC1=C(C(=CC=C1)O)O)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



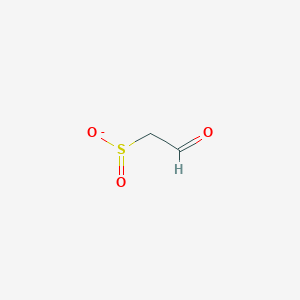
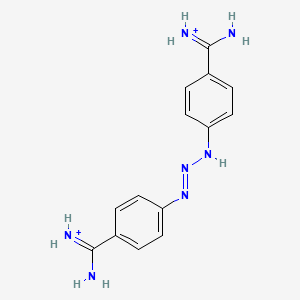
![(1S,10S,13R,14R,15E,22S)-15-ethylidene-10-hydroxy-17-methyl-11-oxa-8,17-diazapentacyclo[12.5.2.11,8.02,7.013,22]docosa-2,4,6-triene-9,20-dione](/img/structure/B1262201.png)
![1-(2-Phenylethyl)-4-[N-(2-fluorophenyl)methoxyacetamido]piperidine](/img/structure/B1262202.png)
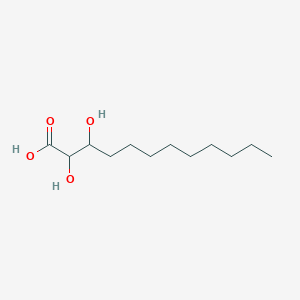
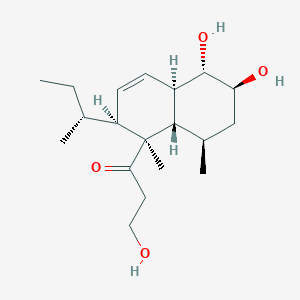
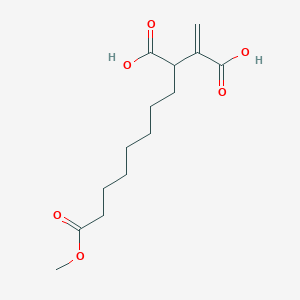
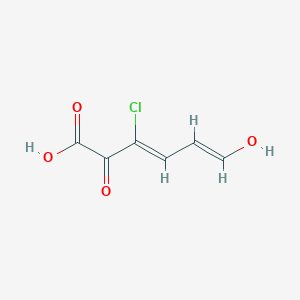
![(1R,5S,7S,8S,11R,12S,13R)-5-[(3E,5E)-6-bromohexa-3,5-dienyl]-1,7-dihydroxy-13-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5,8,12-trimethyl-4,15-dioxabicyclo[9.3.1]pentadecan-3-one](/img/structure/B1262210.png)
